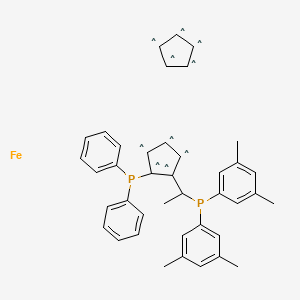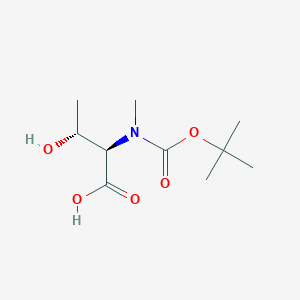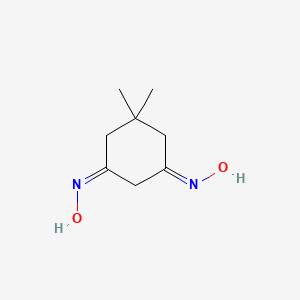
(6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C10H12F3NO . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the hydroxyl group attached to the pyridine ring makes this compound unique and of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol typically involves multiple steps. One common method starts with the precursor 2-acetyl-4-methylpyridine . This precursor undergoes a series of reactions, including trifluoromethylation and subsequent reduction, to introduce the trifluoromethyl group and the hydroxyl group at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact industrial methods can vary depending on the scale and specific requirements of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, especially those containing fluorinated groups.
Biology and Medicine:
Pharmaceutical Research: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry:
作用機序
The mechanism of action of (6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
類似化合物との比較
- 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
- 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol
- 4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol
Comparison:
- 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain biological contexts .
- 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ol: Similar structure but with a hydroxyl group at a different position, which can affect its reactivity and interaction with biological targets .
- 4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol: Contains a bromine atom, introducing additional reactivity and potential for further functionalization .
Conclusion
(6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol is a versatile compound with significant applications in various fields of research and industry. Its unique structure, characterized by the trifluoromethyl and hydroxyl groups, makes it a valuable intermediate in organic synthesis, pharmaceutical research, and material science.
特性
分子式 |
C10H12F3NO |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
[6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,10(11,12)13)8-4-3-7(6-15)5-14-8/h3-5,15H,6H2,1-2H3 |
InChIキー |
SFQDSDZAHQYUDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=C(C=C1)CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)

![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)
![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)


![N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(tetrazolidin-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide](/img/structure/B14798855.png)


![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)

![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)
